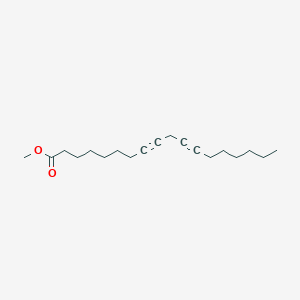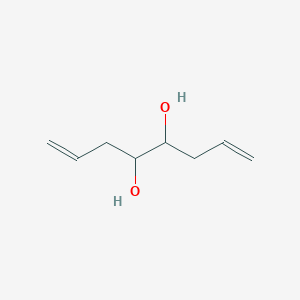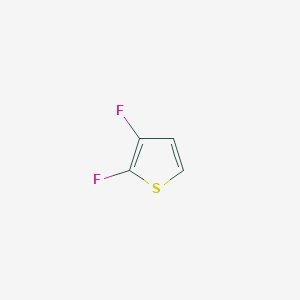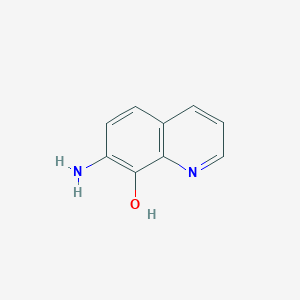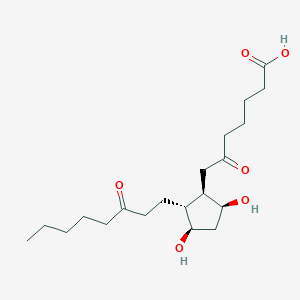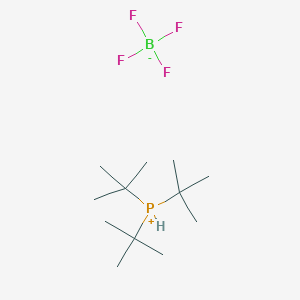
Tri-tert-Butylphosphoniumtetrafluoroborat
Übersicht
Beschreibung
Tri-tert-butylphosphonium tetrafluoroborate is an organophosphorus compound with the chemical formula C12H28BF4P. It is a white crystalline solid primarily used as a ligand in catalytic processes, particularly in the field of organic synthesis. The bulky tert-butyl groups create a steric effect that significantly influences the course of chemical reactions .
Wissenschaftliche Forschungsanwendungen
Tri-tert-butylphosphonium tetrafluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Tri-tert-butylphosphonium tetrafluoroborate (TTBP·BF4) is primarily used as a ligand in various catalytic reactions . It interacts with palladium (Pd), a transition metal, to form a complex that is used in several types of cross-coupling reactions .
Mode of Action
TTBP·BF4 forms a complex with palladium (0), which is then used in various types of cross-coupling reactions . These reactions include the Suzuki-Miyaura coupling, Negishi coupling, Heck reaction, and others . In these reactions, the TTBP·BF4-Pd complex acts as a catalyst, facilitating the bond formation between two organic compounds .
Biochemical Pathways
The primary biochemical pathway involving TTBP·BF4 is the cross-coupling reaction. In these reactions, the TTBP·BF4-Pd complex acts as a catalyst to facilitate the formation of carbon-carbon (C-C) bonds, a key step in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that its use should be handled with care due to its potential to cause skin and eye irritation, and respiratory issues .
Result of Action
The result of TTBP·BF4’s action is the formation of new organic compounds through the creation of C-C bonds. This is achieved through its role as a ligand in palladium-catalyzed cross-coupling reactions .
Action Environment
The efficacy and stability of TTBP·BF4 can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, the reactions involving TTBP·BF4 should be conducted under controlled conditions (e.g., temperature, pressure) to ensure optimal results .
Biochemische Analyse
Biochemical Properties
Tri-tert-butylphosphonium tetrafluoroborate is a ligand that has been employed in Suzuki cross-coupling reactions of aryl bromides and chlorides . It interacts with these biomolecules to facilitate the reaction .
Cellular Effects
It is known to cause serious eye irritation and may cause respiratory irritation .
Molecular Mechanism
Tri-tert-butylphosphonium tetrafluoroborate acts as a ligand in palladium-catalyzed reactions . It binds to palladium, facilitating the cross-coupling reactions of aryl bromides and chlorides .
Temporal Effects in Laboratory Settings
Tri-tert-butylphosphonium tetrafluoroborate is indefinitely stable as a solid and in solution and requires no special handling . It is considered non-hazardous .
Vorbereitungsmethoden
Tri-tert-butylphosphonium tetrafluoroborate can be synthesized through the reaction of tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methylene chloride or chloroform. The compound is hygroscopic and should be stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent decomposition .
Analyse Chemischer Reaktionen
Tri-tert-butylphosphonium tetrafluoroborate undergoes various types of reactions, including:
Cross-Coupling Reactions: It is used as a ligand in Suzuki, Heck, Stille, and Sonogashira coupling reactions. .
Enantioselective Reactions: It is employed in the palladium-catalyzed enantioselective alpha-arylation of N-boc-pyrrolidine.
Addition Reactions: It can participate in addition reactions, enhancing the reactivity and selectivity of the process.
Vergleich Mit ähnlichen Verbindungen
Tri-tert-butylphosphonium tetrafluoroborate is unique due to its bulky tert-butyl groups, which provide significant steric hindrance. This property distinguishes it from other phosphonium salts such as:
Tributylphosphonium tetrafluoroborate: Lacks the steric bulk of tert-butyl groups, resulting in different reactivity and selectivity.
Tri-tert-butylphosphine: While similar, it does not possess the tetrafluoroborate anion, which can influence solubility and reactivity.
These comparisons highlight the unique properties of tri-tert-butylphosphonium tetrafluoroborate, making it a valuable compound in various chemical applications.
Eigenschaften
IUPAC Name |
tritert-butylphosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJUCJAUJCXFTN-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370410 | |
| Record name | Tri-tert-butylphosphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131274-22-1 | |
| Record name | Tri-tert-butylphosphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-tert-butylphosphine tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of tri-tert-butylphosphonium tetrafluoroborate that make it useful in chemical synthesis?
A1: Tri-tert-butylphosphonium tetrafluoroborate is a versatile ligand precursor widely employed in palladium-catalyzed cross-coupling reactions []. Its utility stems from its ability to stabilize catalytically active palladium species, promoting efficient carbon-carbon bond formation. Moreover, this compound exhibits excellent stability both in solid form and in solution, simplifying its handling and storage [].
Q2: How does tri-tert-butylphosphonium tetrafluoroborate contribute to palladium-catalyzed reactions?
A2: Tri-tert-butylphosphonium tetrafluoroborate acts as a ligand for palladium, forming a complex that facilitates oxidative addition, a crucial step in cross-coupling reactions []. The bulky tert-butyl groups on the phosphorous atom create a sterically demanding environment around the palladium center. This steric hindrance promotes the formation of highly reactive palladium species, accelerating the desired coupling reaction.
Q3: Are there any specific examples demonstrating the effectiveness of tri-tert-butylphosphonium tetrafluoroborate in synthetic applications?
A3: Yes, research highlights its efficacy in diverse reactions. For instance, it enables the practical synthesis of 2-arylacetic acid esters through palladium-catalyzed dealkoxycarbonylative coupling of malonates with aryl halides []. This method provides a direct and high-yielding route to valuable arylacetic acid esters, showcasing the compound's utility in constructing complex molecules.
Q4: Beyond palladium catalysis, are there other applications for tri-tert-butylphosphonium tetrafluoroborate?
A4: Absolutely, its use extends to rhodium-catalyzed reactions as well. Notably, it facilitates the formation of 1H-indenes and 1-alkylideneindans from arylboronate esters in aqueous media []. Its presence as a ligand for rhodium helps stabilize organorhodium intermediates and minimizes undesired side reactions, highlighting its versatility in different catalytic systems.
Q5: What spectroscopic data is useful for characterizing tri-tert-butylphosphonium tetrafluoroborate?
A5: NMR spectroscopy provides key structural information []. * 1H NMR (CDCl3): δ 6.07 (d, 1JPH = 465 Hz, 1H), 1.65 ppm (d, 3JPH = 15.3 Hz, 27H)* 31P{1H} NMR (CDCl3): δ 51.7 ppm
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B107243.png)

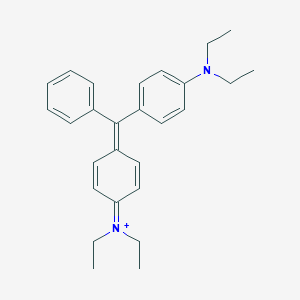
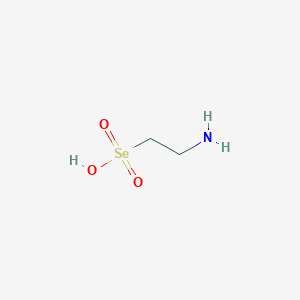
![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)

